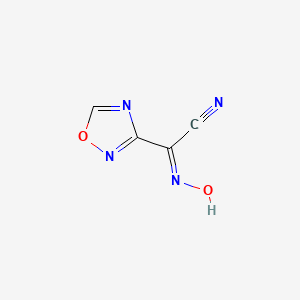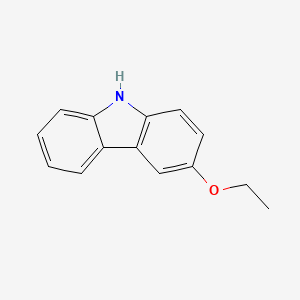
3-Ethoxy-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethoxy group attached to the carbazole core enhances its solubility and modifies its electronic properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-9H-carbazole typically involves the ethylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Substituted carbazole compounds with different functional groups.
Applications De Recherche Scientifique
3-Ethoxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-9H-carbazole: Similar in structure but with a methoxy group instead of an ethoxy group.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with potential antitumor activity.
Uniqueness
3-Ethoxy-9H-carbazole stands out due to its unique combination of solubility and electronic properties, making it particularly suitable for applications in organic electronics and pharmaceuticals. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Propriétés
Numéro CAS |
246175-67-7 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-ethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 |
Clé InChI |
MXGKPCYKCPODPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



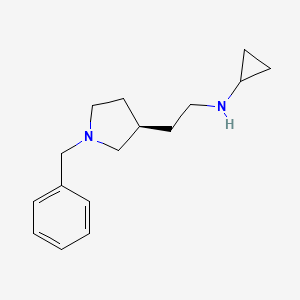

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)




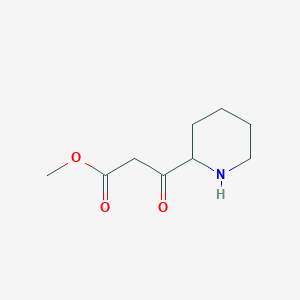
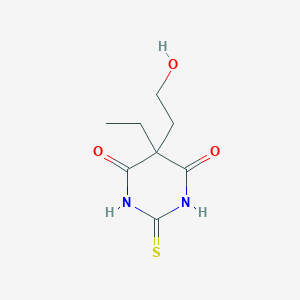

![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)

